3-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide 3-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15064542
InChI: InChI=1S/C24H20ClN3O3S/c1-31-19-9-4-15(5-10-19)13-26-22(29)17-6-11-20-21(12-17)27-24(32)28(23(20)30)14-16-2-7-18(25)8-3-16/h2-12H,13-14H2,1H3,(H,26,29)(H,27,32)
SMILES:
Molecular Formula: C24H20ClN3O3S
Molecular Weight: 466.0 g/mol

3-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

CAS No.:

Cat. No.: VC15064542

Molecular Formula: C24H20ClN3O3S

Molecular Weight: 466.0 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide -

Specification

Molecular Formula C24H20ClN3O3S
Molecular Weight 466.0 g/mol
IUPAC Name 3-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Standard InChI InChI=1S/C24H20ClN3O3S/c1-31-19-9-4-15(5-10-19)13-26-22(29)17-6-11-20-21(12-17)27-24(32)28(23(20)30)14-16-2-7-18(25)8-3-16/h2-12H,13-14H2,1H3,(H,26,29)(H,27,32)
Standard InChI Key JFHQNUGHFUQVFA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

Introduction

The compound 3-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a complex organic molecule that belongs to the quinazoline class, which is known for its diverse pharmacological activities. Despite the lack of specific information on this exact compound in the provided search results, we can infer its potential properties and synthesis methods based on similar compounds and general quinazoline chemistry.

Synthesis Methods

The synthesis of quinazoline derivatives typically involves condensation reactions between appropriate precursors. For this compound, a possible synthesis route could involve the reaction of a quinazoline precursor with chlorophenylmethyl and methoxyphenylmethyl reagents, followed by introduction of the sulfanylidene and carboxamide groups.

Step 1: Formation of Quinazoline Core

  • Start with a suitable quinazoline precursor.

  • Perform a cyclization reaction to form the quinazoline ring.

Step 2: Introduction of Substituents

  • React the quinazoline core with chlorophenylmethyl and methoxyphenylmethyl reagents to introduce these groups at the 3 and N positions.

  • Introduce the sulfanylidene group at the 2 position using a sulfur source.

  • Attach the carboxamide group at the 7 position via a condensation reaction.

Spectroscopic Analysis

Spectroscopic methods such as 1H NMR, 13C NMR, and IR are crucial for confirming the structure of the synthesized compound. These techniques provide detailed information about the molecular structure by identifying specific functional groups and their environments within the molecule.

  • 1H NMR: Expected signals for aromatic protons, methylene groups, and any NH protons.

  • 13C NMR: Expected signals for aromatic carbons, carbonyl carbons, and any other distinct carbon environments.

  • IR: Expected bands for carbonyl stretching, aromatic ring vibrations, and any other functional group-specific absorptions.

Biological Activity

Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The presence of chlorophenyl and methoxyphenyl groups, along with the sulfanylidene and carboxamide functionalities, suggests potential biological activity for this compound.

Biological ActivityPotential Mechanism
AntimicrobialInterference with microbial enzymes or DNA replication
AnticancerInhibition of cancer cell proliferation or induction of apoptosis
Anti-inflammatoryInhibition of inflammatory mediators or pathways
AnalgesicInteraction with pain receptors or pathways

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